molecular formula C10H18N2 B13972635 6-Cyclopropyl-6-azaspiro[3.4]octan-2-amine

6-Cyclopropyl-6-azaspiro[3.4]octan-2-amine

Katalognummer: B13972635
Molekulargewicht: 166.26 g/mol
InChI-Schlüssel: CSOCNADMSPTFNR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Cyclopropyl-6-azaspiro[3.4]octan-2-amine is a spirocyclic compound characterized by a unique structure that includes a cyclopropyl group and an azaspiro ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Cyclopropyl-6-azaspiro[3.4]octan-2-amine can be achieved through various synthetic routes. One common method involves the annulation of a cyclopentane ring with a four-membered ring. This process typically employs readily available starting materials and conventional chemical transformations, with minimal chromatographic purifications required .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Analyse Chemischer Reaktionen

Types of Reactions: 6-Cyclopropyl-6-azaspiro[3.4]octan-2-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Wissenschaftliche Forschungsanwendungen

6-Cyclopropyl-6-azaspiro[3.4]octan-2-amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 6-Cyclopropyl-6-azaspiro[3.4]octan-2-amine involves its interaction with specific molecular targets and pathways. The cyclopropyl group and the azaspiro ring system contribute to its binding affinity and specificity. The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and receptors involved in various biological processes .

Vergleich Mit ähnlichen Verbindungen

    2-Azaspiro[3.4]octane: Similar in structure but lacks the cyclopropyl group.

    6-Methyl-6-azaspiro[3.4]octan-2-amine: Similar structure with a methyl group instead of a cyclopropyl group.

    2-Oxa-6-azaspiro[3.3]heptane: Contains an oxygen atom in the ring system.

Uniqueness: 6-Cyclopropyl-6-azaspiro[3.4]octan-2-amine is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Eigenschaften

Molekularformel

C10H18N2

Molekulargewicht

166.26 g/mol

IUPAC-Name

6-cyclopropyl-6-azaspiro[3.4]octan-2-amine

InChI

InChI=1S/C10H18N2/c11-8-5-10(6-8)3-4-12(7-10)9-1-2-9/h8-9H,1-7,11H2

InChI-Schlüssel

CSOCNADMSPTFNR-UHFFFAOYSA-N

Kanonische SMILES

C1CC1N2CCC3(C2)CC(C3)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.